molecular formula C14H12OS2 B12887676 2,8-Bis(methylthio)dibenzo[b,d]furan CAS No. 87964-68-9

2,8-Bis(methylthio)dibenzo[b,d]furan

Cat. No.: B12887676
CAS No.: 87964-68-9
M. Wt: 260.4 g/mol
InChI Key: YFHUCXOZZWHFAY-UHFFFAOYSA-N
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Description

2,8-Bis(methylthio)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. The presence of methylthio groups at the 2 and 8 positions of the dibenzofuran structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)dibenzo[b,d]furan typically involves the introduction of methylthio groups to a dibenzofuran precursor. One common method is the reaction of dibenzofuran with methylthiol in the presence of a catalyst under controlled conditions. The reaction may proceed through electrophilic substitution, where the methylthio groups replace hydrogen atoms at the 2 and 8 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Bis(methylthio)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio groups, yielding dibenzofuran.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dibenzofuran.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,8-Bis(methylthio)dibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,8-Bis(methylthio)dibenzo[b,d]furan depends on its interaction with molecular targets and pathways. The compound’s effects may be mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound.

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without methylthio groups.

    2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A derivative with diphenylphosphoryl groups instead of methylthio groups.

    Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.

Uniqueness: 2,8-Bis(methylthio)dibenzo[b,d]furan is unique due to the presence of methylthio groups, which impart distinct chemical and physical properties

Properties

CAS No.

87964-68-9

Molecular Formula

C14H12OS2

Molecular Weight

260.4 g/mol

IUPAC Name

2,8-bis(methylsulfanyl)dibenzofuran

InChI

InChI=1S/C14H12OS2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8H,1-2H3

InChI Key

YFHUCXOZZWHFAY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)SC

Origin of Product

United States

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